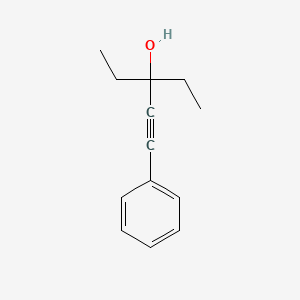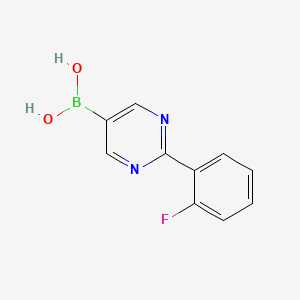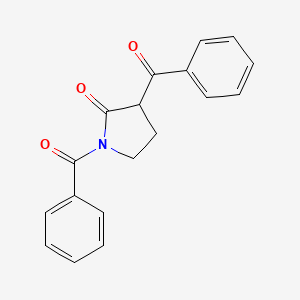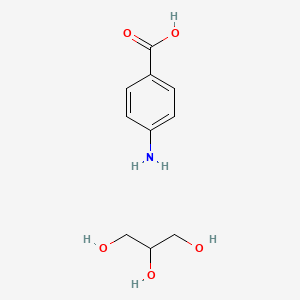
1-Pentyn-3-ol, 3-ethyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentyn-3-ol, 3-ethyl-1-phenyl-: is an organic compound with the molecular formula C11H12O. It is a member of the alkynyl alcohol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in tetrahydrofuran (THF) under nitrogen atmosphere . The reaction proceeds through the formation of ethynylmagnesium bromide, which then reacts with cinnamaldehyde to yield the desired product.
Industrial Production Methods: Industrial production of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of 3-ethyl-1-phenyl-1-pentyn-3-one.
Reduction: Formation of 3-ethyl-1-phenyl-1-pentene or 3-ethyl-1-phenylpentane.
Substitution: Formation of 3-ethyl-1-phenyl-1-pentyn-3-chloride.
Applications De Recherche Scientifique
1-Pentyn-3-ol, 3-ethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mécanisme D'action
The mechanism of action of 1-Pentyn-3-ol, 3-ethyl-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity .
Comparaison Avec Des Composés Similaires
3-Ethyl-1-pentyn-3-ol: Similar structure but lacks the phenyl group.
3-Methyl-1-pentyn-3-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-1-pentyn-3-ol: Similar structure but lacks the ethyl group
Uniqueness: 1-Pentyn-3-ol, 3-ethyl-1-phenyl- is unique due to the presence of both an ethyl and a phenyl group attached to the alkyne and alcohol functional groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
73830-10-1 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
3-ethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-13(14,4-2)11-10-12-8-6-5-7-9-12/h5-9,14H,3-4H2,1-2H3 |
Clé InChI |
VCRLWQCXPNWHJX-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)



![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)
